2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting cancer cell growth or its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran moiety but lacks the triazine core.
Biphenyl: Contains the biphenyl group but does not have the triazine or dibenzofuran components.
Triazine Derivatives: Compounds with a triazine core but different substituents.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is unique due to its combination of biphenyl, dibenzofuran, and triazine structures. This unique arrangement imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H16ClN3O |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-chloro-4-dibenzofuran-1-yl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(19-15-13-18(14-16-19)17-7-2-1-3-8-17)29-26(31-27)21-10-6-12-23-24(21)20-9-4-5-11-22(20)32-23/h1-16H |
InChI Key |
JUTZGSQZVSIEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=C5C6=CC=CC=C6OC5=CC=C4 |
Origin of Product |
United States |
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